molecular formula C24H19BrCl2N2 B10929440 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10929440
M. Wt: 486.2 g/mol
InChI Key: ZTETTYRTECOFRW-UHFFFAOYSA-N
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Description

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, dichlorobenzyl, and methylphenyl groups

Preparation Methods

The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and dichlorobenzyl groups are key to its binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

The uniqueness of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H19BrCl2N2

Molecular Weight

486.2 g/mol

IUPAC Name

4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H19BrCl2N2/c1-15-3-7-17(8-4-15)23-22(25)24(18-9-5-16(2)6-10-18)29(28-23)14-19-11-12-20(26)13-21(19)27/h3-13H,14H2,1-2H3

InChI Key

ZTETTYRTECOFRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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